![molecular formula C36H41N5O11 B599716 Suc-Ala-Glu-Pro-Phe-AMC CAS No. 142997-30-6](/img/structure/B599716.png)
Suc-Ala-Glu-Pro-Phe-AMC
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Overview
Description
Suc-Ala-Glu-Pro-Phe-AMC is a fluorogenic substrate for the peptidylprolyl isomerase Pin1 . It has a molecular weight of 719.75 and a sum formula of C₃₆H₄₁N₅O₁₁ .
Molecular Structure Analysis
The IUPAC name for Suc-Ala-Glu-Pro-Phe-AMC is (4S)-5- { (2S)-2- [ ( { (1S)-1-benzyl-2- [ (4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}amino)carbonyl]-1-pyrrolidinyl}-4- ( { (2S)-2- [ (3-carboxypropanoyl)amino]propanoyl}amino)-5-oxopentanoic acid . The compound contains a total of 96 bonds, including 55 non-H bonds, 21 multiple bonds, 16 rotatable bonds, 9 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis
Suc-Ala-Glu-Pro-Phe-AMC is a substrate for various enzymes. It is hydrolyzed by carboxypeptidase Y, cathepsin G, and chymotrypsin . It has also been used to analyze the chymotrypsin-like activity of trypsins .Physical And Chemical Properties Analysis
Suc-Ala-Glu-Pro-Phe-AMC has a molecular weight of 719.75 and a sum formula of C₃₆H₄₁N₅O₁₁ . It is recommended to be stored at temperatures below -15°C .Relevant Papers One relevant paper titled “Biochemical and Enzymatic Characterization of Human Kallikrein 5 (hK5), a Novel Serine Protease Potentially Involved in Cancer Progression” discusses the use of similar compounds in the study of protease activity, enzymatic reactions, and peptide synthesis .
Scientific Research Applications
Fluorogenic Substrate for Enzymes
Suc-Ala-Glu-Pro-Phe-AMC is a fluorogenic substrate, which means it can emit fluorescence when it is cleaved by certain enzymes . This property makes it useful in various biochemical assays where the activity of these enzymes needs to be quantified .
Chymotrypsin Activity Analysis
This compound has been used to analyze the chymotrypsin-like activity of trypsins . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. By using Suc-Ala-Glu-Pro-Phe-AMC, researchers can study how trypsin mimics this activity .
Carboxypeptidase Y Activity Analysis
Carboxypeptidase Y is another enzyme that can hydrolyze Suc-Ala-Glu-Pro-Phe-AMC . This enzyme is involved in the degradation of proteins and peptides, and this compound can be used to study its activity .
Cathepsin G Activity Analysis
Cathepsin G is a protease enzyme that can also hydrolyze this compound . It is involved in various physiological processes, including inflammation and immune response. Therefore, Suc-Ala-Glu-Pro-Phe-AMC can be used in research related to these processes .
Peptidyl Prolyl Isomerase Activity Analysis
Suc-Ala-Glu-Pro-Phe-AMC is a substrate for peptidyl prolyl isomerase . This enzyme plays a crucial role in protein folding. Therefore, this compound can be used in studies related to protein structure and function .
Human Pancreatic Elastase Activity Analysis
This compound is a specific fluorogenic substrate for human pancreatic elastase . This enzyme is involved in the digestion of elastin, a protein that allows tissues in the body to resume their shape after stretching or contracting. Therefore, Suc-Ala-Glu-Pro-Phe-AMC can be used in research related to digestive processes and disorders .
Mechanism of Action
properties
IUPAC Name |
(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t21-,25-,26-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKGJXGOTWVKM-ZYEMSUIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41N5O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-Glu-Pro-Phe-AMC |
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